3-(Pyrimidin-4-yl)propanoic acid
Overview
Description
3-(Pyrimidin-4-yl)propanoic acid is a chemical compound with the CAS Number: 819850-17-4 . It has a molecular weight of 152.15 .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(4-pyrimidinyl)propanoic acid . The InChI code is 1S/C7H8N2O2/c10-7(11)2-1-6-3-4-8-5-9-6/h3-5H,1-2H2,(H,10,11) .Physical And Chemical Properties Analysis
3-(Pyrimidin-4-yl)propanoic acid is a white solid . The melting point is between 198-199°C .Scientific Research Applications
-
Scientific Field: Pharmacology
- Application : The compound “3-(Pyrimidin-4-yl)propanoic acid” is a chemical reagent used in the synthesis of various pharmaceutical compounds .
- Methods of Application : This compound is typically used in a laboratory setting, where it can be combined with other reagents under controlled conditions to produce desired compounds .
- Results or Outcomes : The specific outcomes can vary greatly depending on the other reagents used and the conditions of the reaction .
-
Scientific Field: Metabolic Disorders Treatment
- Application : A derivative of “3-(Pyrimidin-4-yl)propanoic acid”, specifically “3-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid”, has been identified as a potential activator of AMP-activated protein kinase (AMPK), a key regulator of mammalian metabolic function .
- Methods of Application : The compound was likely synthesized in a laboratory and then tested in vitro for its ability to activate AMPK .
- Results or Outcomes : The study suggests that this compound and its derivatives could have potential therapeutic applications in the treatment of metabolic disorders, including obesity and type 2 diabetes .
-
Scientific Field: Chemical Synthesis
- Application : “3-(Pyrimidin-4-yl)propanoic acid” is used as a chemical reagent in the synthesis of various compounds .
- Methods of Application : This compound is typically used in a laboratory setting, where it can be combined with other reagents under controlled conditions to produce desired compounds .
- Results or Outcomes : The specific outcomes can vary greatly depending on the other reagents used and the conditions of the reaction .
-
Scientific Field: Anti-Inflammatory Research
- Application : A series of compounds “3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydro pyrimidin-5-yl)propanoic acid” derivatives were examined for their anti-inflammatory activity .
- Methods of Application : The compound was likely synthesized in a laboratory and then tested in vitro for its ability to reduce inflammation .
- Results or Outcomes : The study suggests that this compound and its derivatives could have potential therapeutic applications in the treatment of inflammation .
-
Scientific Field: Coordination Chemistry
- Application : “3-(Pyrimidin-4-yl)propanoic acid” may be used in the preparation of new coordination polymers of Ag, Cu, and Zn .
- Methods of Application : This compound can react with AgNO3, Cu(NO3)2·6H2O, and Zn(NO3)2·6H2O in MeOH under hydrothermal conditions to form coordination polymers .
- Results or Outcomes : The specific outcomes can vary greatly depending on the other reagents used and the conditions of the reaction .
-
Scientific Field: Anti-Inflammatory Research
- Application : A series of compounds “3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydro pyrimidin-5-yl)propanoic acid” derivatives were examined for their anti-inflammatory activity .
- Methods of Application : The compound was likely synthesized in a laboratory and then tested in vitro for its ability to reduce inflammation .
- Results or Outcomes : The study suggests that this compound and its derivatives could have potential therapeutic applications in the treatment of inflammation .
properties
IUPAC Name |
3-pyrimidin-4-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)2-1-6-3-4-8-5-9-6/h3-5H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNJMRNPQZKKAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652849 | |
Record name | 3-(Pyrimidin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-4-yl)propanoic acid | |
CAS RN |
819850-17-4 | |
Record name | 3-(Pyrimidin-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.